propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a triazole ring, and a piperidine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the formation of the triazole ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate group. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance yield and reduce reaction times. The use of automated systems for precise control of reaction parameters is also common. Industrial methods may also employ greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated versions.
Scientific Research Applications
PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(MORPHOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Uniqueness
What sets PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C14H21N7O3 |
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Molecular Weight |
335.36 g/mol |
IUPAC Name |
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C14H21N7O3/c1-9(2)23-14(22)11-10(8-20-6-4-3-5-7-20)21(19-16-11)13-12(15)17-24-18-13/h9H,3-8H2,1-2H3,(H2,15,17) |
InChI Key |
QHZYSRPZGFSOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCC3 |
Origin of Product |
United States |
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